ethyl N-(2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl)carbamate
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Overview
Description
Ethyl N-(2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl)carbamate is a chemical compound with the molecular formula C12H10N4O3S It is known for its unique structure, which includes a cyano group, a thiophene ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl)carbamate typically involves the reaction of ethyl cyanoacetate with 3-cyanothiophene-2-amine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl N-(2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-(2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-(2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl)carbamate: Known for its unique combination of cyano, thiophene, and carbamate groups.
This compound analogs: Compounds with similar structures but different substituents on the thiophene ring or carbamate group.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H10N4O3S |
---|---|
Molecular Weight |
290.30 g/mol |
IUPAC Name |
ethyl N-[2-cyano-3-[(3-cyanothiophen-2-yl)amino]prop-2-enoyl]carbamate |
InChI |
InChI=1S/C12H10N4O3S/c1-2-19-12(18)16-10(17)9(6-14)7-15-11-8(5-13)3-4-20-11/h3-4,7,15H,2H2,1H3,(H,16,17,18) |
InChI Key |
ONRUJYUMBORMQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=C(C=CS1)C#N)C#N |
Origin of Product |
United States |
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